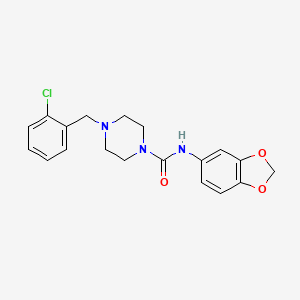![molecular formula C22H26ClNO3 B5437403 (4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone](/img/structure/B5437403.png)
(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone, also known as ML297, is a selective antagonist of the M4 muscarinic acetylcholine receptor. This compound has been studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
作用機序
(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone acts as a selective antagonist of the M4 muscarinic acetylcholine receptor, which is primarily expressed in the striatum and cortex of the brain. The M4 receptor is involved in the regulation of dopamine release, which is important for motor function, reward, and cognition. By blocking the M4 receptor, this compound increases dopamine release in the striatum and cortex, which can improve motor function, cognitive function, and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the striatum and cortex of the brain, which can improve motor function, cognitive function, and reduce drug-seeking behavior. This compound has also been shown to reduce acetylcholine release in the striatum, which can reduce dyskinesia and improve motor function in Parkinson's disease.
実験室実験の利点と制限
One advantage of using (4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone in lab experiments is its selectivity for the M4 receptor, which reduces the potential for off-target effects. However, one limitation is the lack of availability of this compound, which can make it difficult to conduct experiments.
将来の方向性
There are several future directions for research on (4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone. One direction is to further investigate its therapeutic potential in Parkinson's disease, schizophrenia, and addiction. Another direction is to study the potential side effects of this compound and to develop strategies to mitigate these effects. Additionally, research could focus on developing more efficient synthesis methods for this compound to increase its availability for lab experiments.
合成法
The synthesis of (4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone was first reported by researchers at the University of North Carolina at Chapel Hill. The method involves a multi-step process starting with the reaction of 4-chloro-2-methylphenol with 2-bromoethyl benzene to form the intermediate 4-chloro-2-methylphenyl 2-(2-bromoethyl)benzoate. This intermediate is then reacted with piperidine-3-carboxaldehyde and 2-(2-hydroxyethoxy)benzyl bromide to form the final product this compound.
科学的研究の応用
(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone has been studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, this compound has been shown to improve motor function and reduce dyskinesia in animal models. In schizophrenia, this compound has been shown to improve cognitive function and reduce positive symptoms. In addiction, this compound has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
(4-chloro-2-methylphenyl)-[1-[[2-(2-hydroxyethoxy)phenyl]methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-16-13-19(23)8-9-20(16)22(26)18-6-4-10-24(15-18)14-17-5-2-3-7-21(17)27-12-11-25/h2-3,5,7-9,13,18,25H,4,6,10-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVLOMNWEZQBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=CC=CC=C3OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid](/img/structure/B5437320.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5437327.png)
![N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5437335.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5437340.png)
![N-{3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-3-oxopropyl}urea](/img/structure/B5437343.png)
![ethyl 1-[2-(2-allylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5437345.png)
![5,7-dimethyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5437362.png)
![1-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5437377.png)


![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5437390.png)
![7-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5437391.png)
![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5437400.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-2-methoxyphenol](/img/structure/B5437409.png)